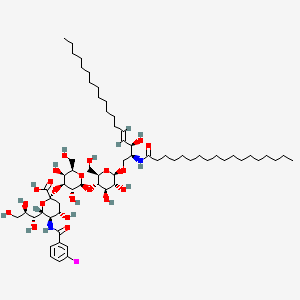

Antitumor agent-41

Description

Propriétés

Formule moléculaire |

C64H109IN2O21 |

|---|---|

Poids moléculaire |

1369.5 g/mol |

Nom IUPAC |

(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(3-iodobenzoyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C64H109IN2O21/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-35-50(74)66-44(45(71)34-29-27-25-23-21-19-16-14-12-10-8-6-4-2)41-83-61-55(78)54(77)57(49(40-70)85-61)86-62-56(79)59(53(76)48(39-69)84-62)88-64(63(81)82)37-46(72)51(58(87-64)52(75)47(73)38-68)67-60(80)42-32-31-33-43(65)36-42/h29,31-34,36,44-49,51-59,61-62,68-73,75-79H,3-28,30,35,37-41H2,1-2H3,(H,66,74)(H,67,80)(H,81,82)/b34-29+/t44-,45+,46-,47+,48+,49+,51+,52+,53-,54+,55+,56+,57+,58+,59-,61+,62-,64-/m0/s1 |

Clé InChI |

MLFNBLSECJMXNL-WWOWBQOCSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C4=CC(=CC=C4)I)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origine du produit |

United States |

Foundational & Exploratory

Limited Information Available for Antitumor Agent-41 (Compound N-12)

An in-depth technical guide on the mechanism of action of Antitumor agent-41 cannot be provided at this time due to the limited scientific data available in the public domain. "this compound," also identified as compound N-12 and cataloged as HY-144125, is described as a potent antitumor agent with anti-migration and anti-invasion properties.[1][2] The primary mechanism of tumor inhibition is cited as the induction of tumor necrosis and an inflammatory response.[1][2]

Currently, there are no detailed experimental protocols, quantitative data from preclinical or clinical studies, or specific signaling pathways associated with this compound's mechanism of action publicly available. The information accessible is high-level and does not provide the depth required for a comprehensive technical whitepaper for a scientific audience. No clinical trial development has been reported for this agent.[1]

General concepts of antitumor mechanisms such as apoptosis, which involves extrinsic and intrinsic pathways, are well-documented for other agents but have not been specifically detailed for this compound.[1] Similarly, other mechanisms like the induction of DNA damage and cell cycle arrest have been attributed to different antitumor agents, but not explicitly to this compound.[2]

Further research and publication of preclinical studies would be necessary to elucidate the specific molecular targets and signaling cascades affected by this compound. Without such data, any detailed discussion of its mechanism of action, including quantitative analysis and pathway diagrams, would be speculative.

References

PYR-41: A Technical Guide to Ubiquitin-Activating Enzyme 1 (E1) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PYR-41, a cell-permeable and irreversible inhibitor of the ubiquitin-activating enzyme 1 (E1). It details the mechanism of action, downstream signaling effects, and key quantitative data derived from in vitro and in vivo studies. This document also includes comprehensive experimental protocols for utilizing PYR-41 in research settings and visual diagrams to elucidate its signaling pathway and experimental workflows.

Introduction to PYR-41 and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, thereby regulating a myriad of cellular processes including signal transduction, cell cycle progression, and apoptosis. The UPS cascade is initiated by the ubiquitin-activating enzyme (E1), which activates ubiquitin in an ATP-dependent manner. This is followed by the transfer of activated ubiquitin to a ubiquitin-conjugating enzyme (E2), and finally, a ubiquitin ligase (E3) facilitates the transfer of ubiquitin to the target protein.

PYR-41 is a small molecule that selectively and irreversibly inhibits the E1 enzyme, thereby blocking the entire downstream ubiquitination cascade.[1][2] This inhibition prevents the degradation of proteins targeted by the proteasome and also affects non-proteasomal ubiquitin signaling.[1][3] Its ability to modulate these fundamental cellular processes has made PYR-41 a valuable tool in studying the roles of ubiquitination and a potential therapeutic agent, particularly in cancer and inflammatory diseases.[1][3][4]

Mechanism of Action

PYR-41 acts as an irreversible inhibitor of the ubiquitin-activating enzyme E1.[2] It is believed to covalently modify the active site cysteine of the E1 enzyme.[5][6] This action specifically blocks the formation of the ubiquitin-thioester intermediate, a crucial step in the activation of ubiquitin, without affecting the initial ubiquitin adenylation step.[7] By inhibiting E1, PYR-41 effectively halts the downstream transfer of ubiquitin to E2 and subsequent ubiquitination of substrate proteins.[1] Interestingly, inhibition of the ubiquitination pathway by PYR-41 has been shown to lead to an increase in global sumoylation of proteins.[8]

Key Signaling Pathways Modulated by PYR-41

NF-κB Signaling Pathway

PYR-41 is a potent inhibitor of NF-κB activation.[4] In the canonical NF-κB pathway, the degradation of the inhibitory protein IκBα is a prerequisite for the nuclear translocation and activation of NF-κB. This degradation is mediated by the ubiquitin-proteasome system. PYR-41, by inhibiting E1, prevents the ubiquitination and subsequent degradation of IκBα.[1][3][4] This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the expression of its target genes, which include pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] Furthermore, PYR-41 can inhibit the non-proteasomal K63-linked ubiquitination of TRAF6, an upstream event in NF-κB signaling.[8][9]

p53 Signaling Pathway

The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. Its levels are tightly controlled by ubiquitin-mediated degradation, primarily through the E3 ligase MDM2. By inhibiting E1, PYR-41 blocks the ubiquitination of p53, leading to its accumulation and an increase in its transcriptional activity.[2][3] This can result in the induction of p53 target genes like p21, leading to cell cycle arrest, and can preferentially induce apoptosis in transformed cells with wild-type p53.[3]

Quantitative Data

The following tables summarize the quantitative data for PYR-41's activity from various studies.

Table 1: In Vitro Efficacy of PYR-41

| Parameter | Value | Cell Line/System | Reference |

| IC50 (E1 Inhibition) | < 10 µM | Cell-free ubiquitination assay | [6][8][10] |

| IC50 (E1~Ub Thioester Formation) | 9.15 µM | UbiReal assay | |

| Effective Concentration (IκBα stabilization) | 10-20 µM | RAW 264.7 macrophages | |

| Effective Concentration (TNF-α reduction) | 5-20 µM | RAW 264.7 macrophages | [4] |

| Effective Concentration (p53 activation) | 20 µM | U2OS cells | [3] |

Table 2: In Vivo Efficacy of PYR-41

| Animal Model | Dosage | Effect | Reference |

| Mouse model of sepsis (CLP) | 5 mg/kg (IV) | Reduced serum TNF-α, IL-1β, IL-6; improved 10-day survival from 42% to 83% | [4] |

| Mouse model of Angiotensin II-induced cardiac remodeling | 5 and 10 mg/kg | Attenuated cardiac hypertrophy | [11] |

Experimental Protocols

Preparation of PYR-41 Stock Solution

PYR-41 is insoluble in water but can be dissolved in DMSO.[1]

-

Reconstitution: Dissolve PYR-41 powder in DMSO to a stock concentration of 10-100 mM. For example, to make a 10 mM stock solution, dissolve 3.713 mg of PYR-41 (MW: 371.3 g/mol ) in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[1] Stock solutions are stable for up to one month at -20°C.

Ubiquitination Inhibition Assay (Western Blot)

This protocol is designed to assess the effect of PYR-41 on the ubiquitination of a target protein.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat the cells with varying concentrations of PYR-41 (e.g., 5, 10, 25, 50 µM) or vehicle (DMSO) for 30-60 minutes.[1]

-

Stimulation: If studying a specific signaling pathway, stimulate the cells with the appropriate agonist (e.g., LPS, TNF-α) for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Immunoprecipitation (Optional): To enrich for the target protein, perform immunoprecipitation using an antibody specific to the protein of interest.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates or immunoprecipitates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ubiquitin or the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Viability Assay (MTS/MTT Assay)

This protocol is to determine the cytotoxic effects of PYR-41 on a given cell line.[4]

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

-

Treatment: The next day, treat the cells with a range of PYR-41 concentrations. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Reading: For MTT assays, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Considerations and Best Practices

-

Solubility: Ensure PYR-41 is fully dissolved in DMSO before diluting in culture medium to avoid precipitation. The final DMSO concentration in cell-based assays should be kept low (typically ≤0.1%) to minimize solvent-induced cytotoxicity.[1]

-

Cell Line Variability: The sensitivity to PYR-41 can vary between different cell lines. It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell type.[1]

-

Off-Target Effects: While relatively selective for E1, at higher concentrations, PYR-41 may have off-target effects on other enzymes, including some deubiquitinases (DUBs) and kinases.[6][12] It is crucial to use the lowest effective concentration and consider orthogonal approaches to validate findings.

-

Compound Stability: Use freshly prepared dilutions of PYR-41 for experiments. Avoid prolonged exposure to light and room temperature.

Conclusion

PYR-41 is a powerful and selective inhibitor of the ubiquitin-activating enzyme E1, making it an invaluable tool for dissecting the complex roles of the ubiquitin-proteasome system in cellular physiology and disease. Its ability to modulate key signaling pathways such as NF-κB and p53 highlights its potential as a therapeutic agent. This guide provides a comprehensive resource for researchers to effectively utilize PYR-41 in their studies, from understanding its mechanism of action to applying it in experimental settings. Careful consideration of the experimental design and potential off-target effects will ensure the generation of robust and reliable data.

References

- 1. amyloid-precursor-c-terminal-peptide.com [amyloid-precursor-c-terminal-peptide.com]

- 2. PYR-41 - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PYR-41, A UBIQUITIN-ACTIVATING ENZYME E1 INHIBITOR, ATTENUATES LUNG INJURY IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PYR-41 | Apoptosis | E1/E2/E3 Enzyme | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Identification and Mechanistic Studies of a Novel Ubiquitin E1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PYR-41 | CAS:418805-02-4 | inhibitor of Ubiquitin-Activating Enzyme (E1) | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates angiotensin II-induced activation of dendritic cells via the IκBa/NF-κB and MKP1/ERK/STAT1 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Administration of ubiquitin-activating enzyme UBA1 inhibitor PYR-41 attenuates angiotensin II-induced cardiac remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein cross-linking as a novel mechanism of action of a ubiquitin-activating enzyme inhibitor with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

9-ING-41 (Elraglusib): A Selective GSK-3β Inhibitor for Advanced Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes, including metabolism, cell cycle progression, and apoptosis.[1][2] Its overexpression has been linked to the pathogenesis of various human malignancies, where it promotes tumor growth and contributes to resistance against conventional cancer therapies.[1][2][3] 9-ING-41 (also known as elraglusib) is a first-in-class, intravenously administered, potent, and selective small-molecule inhibitor of GSK-3β.[1][2] Preclinical and clinical studies have demonstrated its broad-spectrum antitumor activity, both as a monotherapy and in combination with standard-of-care chemotherapies, in a variety of refractory solid tumors and hematologic malignancies.[2][3][4] This technical guide provides a comprehensive overview of 9-ING-41, focusing on its mechanism of action, quantitative data from clinical trials, and detailed experimental protocols.

Mechanism of Action

9-ING-41 exerts its antitumor effects through multiple mechanisms, primarily centered on the inhibition of GSK-3β. This inhibition leads to the downregulation of key oncogenic pathways and the modulation of the tumor microenvironment.

1. Downregulation of Pro-Survival Pathways:

A primary mode of action for 9-ING-41 is the downregulation of the NF-κB pathway.[1][2] Constitutively active NF-κB is a hallmark of many cancers, promoting the expression of anti-apoptotic proteins and cell cycle regulators. By inhibiting GSK-3β, 9-ING-41 reduces the expression of NF-κB target genes such as Cyclin D1, Bcl-2, XIAP, and Bcl-XL, leading to cell cycle arrest in the G0/G1 and G2/M phases and the induction of apoptosis via caspase-3 cleavage.[1]

2. Overcoming Chemoresistance:

Aberrant GSK-3β activity is a known driver of resistance to chemotherapy and radiation.[1] 9-ING-41 has been shown to suppress pathways involved in the DNA damage response (DDR), thereby potentially restoring the sensitivity of resistant tumors to cytotoxic agents.[1][5] This provides a strong rationale for its use in combination with standard chemotherapy regimens.

3. Immunomodulation:

Emerging evidence suggests that 9-ING-41 possesses immunomodulatory properties.[6][7] Preclinical studies have shown that it can downregulate immune checkpoint proteins such as PD-1, TIGIT, and LAG-3, and upregulate the expression of MHC class I proteins on tumor cells.[6][7] Furthermore, 9-ING-41 has been observed to activate T cells and Natural Killer (NK) cells, promoting an anti-tumor immune response.[6] In clinical studies, treatment with 9-ING-41 has been associated with reduced T-cell receptor (TCR) clonality and the expansion of specific TCR clonotypes, indicating T-cell activation.[6][7]

Signaling Pathway Diagram

Caption: Mechanism of action of 9-ING-41 (elraglusib).

Clinical Development and Efficacy

The primary clinical investigation of 9-ING-41 is the Actuate 1801 study (NCT03678883), a Phase 1/2 trial evaluating its safety and efficacy as both a monotherapy and in combination with various cytotoxic agents in patients with refractory cancers.[2]

Patient Demographics and Tumor Types (Phase 1/2 Actuate 1801 Study)

| Characteristic | Monotherapy (n=67) | Combination Therapy (n=171) |

| Median Age (years) | Not Reported | Not Reported |

| Tumor Types (selected) | Pancreatic, Colorectal, NSCLC, GBM, Melanoma, Breast, and others[3] | Pancreatic, Colorectal, NSCLC, GBM, Melanoma, Breast, and others[3] |

Safety and Tolerability (Phase 1/2 Actuate 1801 Study)

9-ING-41 has been generally well-tolerated. The most common treatment-related adverse events are transient visual changes (color perception) and infusion-related reactions, which are mostly Grade 1/2.[3]

| Adverse Event | Monotherapy | Combination Therapy |

| Grade ≥3 Treatment-Emergent AEs | 55.2%[4][8] | 71.3%[4][8] |

| Common 9-ING-41-related AEs | Transient visual changes, fatigue, infusion reactions[3][4] | Transient visual changes, fatigue, infusion reactions[3][4] |

The recommended Phase 2 dose (RP2D) was initially determined to be 15 mg/kg twice weekly, but was later amended to 9.3 mg/kg once weekly to mitigate issues with vascular access catheter blockages.[4]

Clinical Activity (Phase 1/2 Actuate 1801 Study)

Monotherapy: In the monotherapy arm, clinical activity was observed across various tumor types.[4][8]

| Response | Tumor Type | Details |

| Complete Response (CR) | Melanoma (BRAFV600K-mutated) | Patient with >20 brain metastases, post checkpoint/BRAF/MEK failure, sustained response for over 9 months.[3] |

| Partial Response (PR) | Acute T-cell Leukemia/Lymphoma | - |

| Stable Disease (SD) | Multiple Tumor Types | 31% of patients had SD as their best response, including pancreatic, colorectal, appendiceal, breast, salivary gland, melanoma, Merkel cell, GBM/glioma, RCC, HCC, NSCLC, esophageal, parotid gland, nasopharyngeal, peritoneal cancers, and T-cell ALL.[3] |

Combination Therapy: When combined with standard chemotherapy, 9-ING-41 has shown promising results, particularly in heavily pretreated patient populations.

| Combination Regimen | Tumor Type | Efficacy |

| Irinotecan | Colorectal Cancer | 80% of patients (12/15) remained on study for >2 cycles with a median overall survival of 211 days.[6] |

| Lomustine | Glioma | Median OS of 5.5 months and a PFS-6 of 16.7%. One partial response was noted.[5] |

| Gemcitabine/nab-paclitaxel | Pancreatic Ductal Adenocarcinoma (1st line) | Disease control rate (DCR) of 62% and an overall response rate (ORR) of 43%, including 2 confirmed CRs.[9] |

| Cyclophosphamide/topotecan | Ewing Sarcoma (pediatric) | One patient with recurrent disease achieved a radiographic and pathologic CR after 3 cycles.[10][11] |

Experimental Protocols

Actuate 1801 Phase 1/2 Clinical Trial (NCT03678883)

Study Design: A multi-part, open-label, dose-escalation and expansion study.

-

Part 1 (Monotherapy Dose Escalation): A standard 3+3 dose-escalation design was used to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) of 9-ING-41 monotherapy.[2]

-

Part 2 (Combination Therapy Dose Escalation): A 3+3 dose-escalation design was employed for 9-ING-41 in combination with eight different standard-of-care chemotherapy regimens in patients previously exposed to the same chemotherapy.[2][4] The chemotherapy backbones included gemcitabine, doxorubicin, lomustine, carboplatin, irinotecan, gemcitabine/nab-paclitaxel, paclitaxel/carboplatin, and pemetrexed/carboplatin.[4]

-

Part 3 (Expansion Cohorts): Enrollment in specific tumor types at the RP2D to further evaluate safety and efficacy.

Patient Population: Patients with refractory solid tumors or hematologic malignancies who have exhausted standard therapeutic options.

Drug Administration: 9-ING-41 is administered intravenously twice weekly in 21-day cycles.[3][4]

Preclinical In Vivo Studies

Patient-Derived Xenograft (PDX) Models: PDX models of various cancers, including glioblastoma and colorectal cancer, have been utilized to assess the in vivo efficacy of 9-ING-41.[1][12]

-

Glioblastoma PDX Model: In chemo-resistant orthotopic PDX models of GBM, the combination of 9-ING-41 and lomustine resulted in significant regression of intracranial tumors and, in some cases, histologically confirmed cures.[1] In a chemosensitive GBM model, the combination led to complete tumor regression and a median survival of 142 days compared to 85 days with lomustine alone.[1]

In Vitro Assays

Cell Viability and Growth Inhibition: Standard assays such as MTT or CellTiter-Glo are used to determine the effect of 9-ING-41 on the viability and proliferation of various cancer cell lines.

Mechanism of Action Studies:

-

Western Blotting: To analyze the expression levels of proteins in the GSK-3β and NF-κB signaling pathways (e.g., phosphorylated GSK-3β, IκBα, and downstream targets like Cyclin D1 and Bcl-2).

-

Flow Cytometry: For cell cycle analysis (propidium iodide staining) and apoptosis detection (Annexin V/PI staining).

-

Immunohistochemistry (IHC): To assess protein expression in tumor tissues from PDX models or patient biopsies.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for 9-ING-41.

Conclusion

9-ING-41 (elraglusib) is a promising selective GSK-3β inhibitor with a multimodal mechanism of action that includes direct antitumor effects, chemosensitization, and immunomodulation. Clinical data from the Actuate 1801 study have demonstrated a manageable safety profile and encouraging signs of clinical activity in a heavily pretreated population with advanced solid tumors, both as a monotherapy and in combination with standard chemotherapy. The observed responses in challenging malignancies such as melanoma, glioblastoma, and pancreatic cancer underscore the therapeutic potential of targeting the GSK-3β pathway. Ongoing and future studies will further delineate the role of 9-ING-41 in the treatment of advanced cancers and explore its potential in various combination strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Malignant glioma subset from actuate 1801: Phase I/II study of 9-ING-41, GSK-3β inhibitor, monotherapy or combined with chemotherapy for refractory malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actuatetherapeutics.com [actuatetherapeutics.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 9. ascopubs.org [ascopubs.org]

- 10. Phase 1/2 study of elraglusib (9-ING-41), a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, alone or with irinotecan, temozolomide/irinotecan or cyclophosphamide/topotecan in pediatric patients with refractory malignancies: Interim results. - ASCO [asco.org]

- 11. ascopubs.org [ascopubs.org]

- 12. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

ERX-41: A Novel Approach to Targeting Triple-Negative Breast Cancer by Inducing Endoplasmic Reticulum Stress

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1] Accounting for 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted treatments.[1] A promising new small molecule, ERX-41, has emerged as a potential therapeutic agent for TNBC, demonstrating potent and selective cytotoxicity against TNBC cells while sparing normal, healthy cells. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the effects of ERX-41 on TNBC cells.

Mechanism of Action: Targeting LIPA to Induce Endoplasmic Reticulum Stress

ERX-41 exerts its anti-cancer effects through a novel mechanism centered on the induction of overwhelming endoplasmic reticulum (ER) stress.[1][2] The primary molecular target of ERX-41 is Lysosomal Acid Lipase A (LIPA), a protein predominantly localized within the endoplasmic reticulum of cancer cells.[1][3]

Key aspects of ERX-41's mechanism of action include:

-

Binding to LIPA: ERX-41 stereospecifically binds to LIPA within the ER.[1] This interaction is independent of LIPA's enzymatic lipase function but is critically dependent on its localization within the ER.[1]

-

Disruption of Protein Folding: The binding of ERX-41 to LIPA leads to a significant downregulation of multiple ER-resident proteins that are essential for proper protein folding.[1] This disruption overwhelms the protein-folding machinery of the cancer cell.

-

Induction of the Unfolded Protein Response (UPR): The accumulation of unfolded and misfolded proteins triggers a cellular stress response known as the Unfolded Protein Response (UPR). ERX-41 treatment leads to the activation of key UPR signaling pathways, evidenced by the increased phosphorylation of PERK (protein kinase R-like ER kinase) and IRE1α (inositol-requiring enzyme 1α), and the subsequent phosphorylation of eIF2α (eukaryotic initiation factor 2α).

-

Apoptotic Cell Death: Sustained and unresolved ER stress ultimately activates apoptotic pathways, leading to programmed cell death in TNBC cells. A key mediator of this process is the upregulation of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein).

This targeted induction of ER stress exploits a key vulnerability of many cancer cells, which often exhibit high basal levels of ER stress due to their rapid proliferation and high protein synthesis demands.

Signaling Pathway of ERX-41-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by ERX-41 in TNBC cells.

Caption: ERX-41 binds to LIPA in the ER, leading to ER stress, UPR activation, and apoptosis.

Quantitative Data on ERX-41 Efficacy

ERX-41 has demonstrated significant anti-proliferative activity across a broad range of TNBC cell lines.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of ERX-41 in various TNBC cell lines consistently falls within the nanomolar range, highlighting its potent cytotoxic effects.

| TNBC Cell Line | IC50 (nM) |

| MDA-MB-231 | ~150 |

| SUM-159 | ~100 |

| BT-549 | ~200 |

| HCC1806 | ~120 |

| MDA-MB-468 | ~180 |

Note: The above IC50 values are approximate and compiled from multiple sources for illustrative purposes.

In Vivo Efficacy

Preclinical studies using xenograft and patient-derived xenograft (PDX) models of TNBC have shown that oral administration of ERX-41 leads to significant tumor growth inhibition with minimal toxicity to the host.

| TNBC Model | ERX-41 Dosage | Tumor Growth Inhibition |

| MDA-MB-231 Xenograft | 10 mg/kg/day (oral) | Significant reduction in tumor volume |

| SUM-159 Xenograft | 10 mg/kg/day (oral) | Dramatic limitation of tumor growth |

| TNBC PDX-1 | 10 mg/kg/day (oral) | Significant reduction in tumor progression |

| TNBC PDX-89 | 10 mg/kg/day (oral) | Significant reduction in tumor progression |

| TNBC PDX-96 | 10 mg/kg/day (oral) | Significant reduction in tumor progression |

| TNBC PDX-98 | 10 mg/kg/day (oral) | Significant reduction in tumor progression |

Importantly, studies in healthy mice revealed no discernible toxicity, such as weight loss or behavioral changes, at effective doses.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of ERX-41 on TNBC cells.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Workflow Diagram:

Caption: Workflow for determining TNBC cell viability after ERX-41 treatment using CellTiter-Glo®.

Protocol:

-

Cell Seeding: Seed TNBC cells in opaque, white-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of ERX-41 in complete growth medium and add them to the respective wells. Include vehicle-only control wells.

-

Incubation: Incubate the plates for an additional 72 hours.

-

Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to prepare the CellTiter-Glo® reagent.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the ERX-41 concentration and fitting the data to a dose-response curve.

Western Blot Analysis for ER Stress Markers

This technique is used to detect and quantify the levels of specific proteins involved in the ER stress pathway.

Protocol:

-

Cell Lysis:

-

Culture TNBC cells to 70-80% confluency and treat with ERX-41 (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-p-PERK, anti-p-eIF2α, anti-CHOP, anti-IRE1α, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Densitometrically quantify the protein bands and normalize them to the loading control to determine the relative changes in protein expression.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy and safety of ERX-41 in a living organism.

Protocol:

-

Cell Line-Derived Xenografts (CDX):

-

Subcutaneously inject approximately 2-5 x 10^6 TNBC cells (e.g., MDA-MB-231 or SUM-159) suspended in Matrigel into the flank of female immunodeficient mice (e.g., nude or NSG mice).

-

Monitor the mice for tumor growth.

-

-

Patient-Derived Xenografts (PDX):

-

Surgically implant small fragments of a patient's TNBC tumor subcutaneously into immunodeficient mice.

-

Allow the tumors to establish and grow.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer ERX-41 (e.g., 10 mg/kg) or a vehicle control daily via oral gavage.

-

-

Monitoring:

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or western blotting).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of ERX-41.

-

Conclusion

ERX-41 represents a novel and promising therapeutic strategy for triple-negative breast cancer. Its unique mechanism of action, which involves targeting LIPA to induce lethal endoplasmic reticulum stress in cancer cells, offers a new avenue for treating this aggressive and difficult-to-treat disease. The potent in vitro and in vivo efficacy, coupled with a favorable safety profile in preclinical models, strongly supports the continued development and clinical translation of ERX-41 for the treatment of TNBC and potentially other solid tumors characterized by high basal ER stress. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this innovative compound.

References

- 1. Targeting LIPA independent of its lipase activity is a therapeutic strategy in solid tumors via induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ERX-41 a New Compound Provides a Promising Therapeutic Approach for Triple-Negative Breast Cancer - Gilmore Health News [gilmorehealth.com]

The Dawn of a New Era in Glycobiology: A Technical Guide to the Discovery and Synthesis of Novel Ganglioside GM3 Derivatives

For Researchers, Scientists, and Drug Development Professionals

The intricate world of glycobiology holds immense promise for the future of medicine. Among the vast array of complex carbohydrates, gangliosides, and specifically ganglioside GM3, have emerged as critical modulators of cellular signaling, playing pivotal roles in cancer progression, immunology, and metabolic diseases. This technical guide provides an in-depth exploration of the discovery and synthesis of novel ganglioside GM3 derivatives, offering a comprehensive resource for researchers at the forefront of this exciting field. Herein, we delve into detailed experimental protocols, present quantitative biological data, and visualize the complex signaling pathways influenced by these fascinating molecules.

The Synthesis of Novel Ganglioside GM3 Derivatives: A Chemoenzymatic Approach

The generation of novel GM3 derivatives is paramount to exploring their therapeutic potential. The chemoenzymatic approach has proven to be a highly efficient and versatile method for synthesizing a variety of GM3 analogs with modifications in the sialic acid or ceramide moieties.

General Protocol for Chemoenzymatic Synthesis of N-Acyl GM3 Derivatives

This protocol outlines a general procedure for the synthesis of N-acyl modified GM3 derivatives, which have shown enhanced immunogenicity, making them promising candidates for cancer vaccines.[1][2]

Materials:

-

Lactosylceramide (Lac-Cer)

-

N-acylmannosamine derivatives (e.g., N-phenylacetyl-D-mannosamine)

-

Cytidine triphosphate (CTP)

-

N-acetylneuraminate-CMP-sialic acid synthetase (CSS)

-

α2,3-sialyltransferase (ST3Gal)

-

Tris-HCl buffer

-

MgCl₂

-

Keyhole limpet hemocyanin (KLH) or other carrier proteins for conjugation

-

Reagents for reductive amination (e.g., sodium cyanoborohydride)

Procedure:

-

Enzymatic Sialylation:

-

In a reaction vessel, combine Lac-Cer, the desired N-acylmannosamine derivative, and CTP in Tris-HCl buffer containing MgCl₂.

-

Add CSS and ST3Gal to the mixture.

-

Incubate the reaction at 37°C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Purification of the GM3 Derivative:

-

Upon completion, purify the synthesized GM3 derivative using silica gel column chromatography.

-

-

Conjugation to a Carrier Protein (for vaccine development):

-

Introduce a linker with an aldehyde group to the reducing end of the purified GM3 derivative.

-

Conjugate the aldehyde-functionalized GM3 derivative to a carrier protein like KLH via reductive amination using sodium cyanoborohydride.

-

Purify the resulting glycoconjugate by dialysis.

-

Synthesis of C-Glycosidic Analogs of GM3

C-glycosidic analogs of GM3, where the oxygen atom of the glycosidic bond is replaced by a methylene group, offer increased stability against enzymatic degradation.[3]

Key Synthetic Steps:

-

Synthesis of the C-linked Disaccharide: This involves the stereoselective synthesis of a CHF-linked disaccharide of sialic acid and galactose.

-

Glycosylation: The C-linked disaccharide is then glycosylated with a glucosylceramide (GlcCer) derivative, often using a gold(I)-catalyzed reaction.

-

Deprotection: The final step involves the removal of protecting groups to yield the C-glycosidic GM3 analog.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel GM3 derivatives is crucial to determine their therapeutic potential. The following are detailed protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[4][5][6][7]

Materials:

-

Cancer cell lines (e.g., HCT116, K562, MCF-7)

-

Complete cell culture medium

-

Novel GM3 derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treatment with GM3 Derivatives: Prepare serial dilutions of the GM3 derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the GM3 derivatives. Include a vehicle control (medium with the solvent used to dissolve the derivatives) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Solubilization of Formazan Crystals: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Analysis of EGFR Signaling Pathway: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their expression levels and phosphorylation status. This protocol is designed to analyze the effect of GM3 derivatives on the phosphorylation of key proteins in the EGFR signaling pathway.[8][9]

Materials:

-

Cancer cell lines expressing EGFR (e.g., A431)

-

Serum-free cell culture medium

-

Novel GM3 derivatives

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and grow them to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Pre-treat the cells with the GM3 derivatives for a specified time (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Biological Data of Novel GM3 Derivatives

The following tables summarize the cytotoxic activities of various novel GM3 derivatives against different cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ in µM) of N-Acyl GM3 Analogs against Human Cancer Cell Lines [10]

| Compound | HCT116 (Colon Cancer) | K562 (Leukemia) | HaCaT (Normal Keratinocytes) |

| GM3-NPhAc | > 50 | 35.2 | > 50 |

| GM3-NPr | > 50 | 42.1 | > 50 |

| GM3-NBu | 45.8 | 28.9 | > 50 |

| GM3-NiBu | 38.6 | 25.4 | > 50 |

Data represents the concentration of the compound required to inhibit cell growth by 50%. Higher values indicate lower cytotoxicity.

Table 2: Cytotoxicity (IC₅₀ in µM) of Galactose-Containing GM3 Analogs [11][12]

| Compound | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MCF-7 (Breast Cancer) |

| Analog 1 | 28.3 | 35.6 | 42.1 |

| Analog 2 | 19.8 | 26.4 | 31.5 |

| Analog 3 | 45.2 | > 50 | > 50 |

| Analog 4 | 33.7 | 41.2 | 48.9 |

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel GM3 derivatives requires a clear visualization of the cellular pathways they modulate. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

The EGFR Signaling Pathway and its Modulation by GM3 Derivatives

Ganglioside GM3 is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and cancer.[9][13][14][15][16][17] Novel GM3 derivatives can potentiate this inhibitory effect.

Caption: EGFR signaling pathway and its inhibition by GM3 derivatives.

Modulation of TLR4 Signaling by GM3 Acyl Chain Variants

Toll-like receptor 4 (TLR4) is a key component of the innate immune system. The acyl chain length of GM3 can differentially modulate TLR4 signaling, with very-long-chain fatty acid (VLCFA) GM3 acting as an agonist and long-chain fatty acid (LCFA) GM3 acting as an antagonist.[18][19]

Caption: Differential modulation of TLR4 signaling by GM3 acyl chain variants.

Experimental Workflow for Synthesis and Evaluation of GM3 Derivatives

This diagram outlines the general workflow for the discovery and preclinical evaluation of novel GM3 derivatives.

Caption: General workflow for the development of novel GM3 derivatives.

This technical guide provides a foundational understanding of the discovery and synthesis of novel ganglioside GM3 derivatives. The detailed protocols, quantitative data, and pathway visualizations are intended to empower researchers to further explore the therapeutic potential of these remarkable molecules and to accelerate the development of new treatments for a range of human diseases.

References

- 1. Synthesis and Immunological Properties of N-Modified GM3 Antigens as Therapeutic Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Protein Conjugates of GM3 Derivatives Carrying Modified Sialic Acids as Highly Immunogenic Cancer Vaccine Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bds.berkeley.edu [bds.berkeley.edu]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. Ganglioside GM3 blocks the activation of epidermal growth factor receptor induced by integrin at specific tyrosine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and cytotoxicity assay of four ganglioside GM3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of new ganglioside GM3 analogues as potential agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. embopress.org [embopress.org]

- 16. bosterbio.com [bosterbio.com]

- 17. sinobiological.com [sinobiological.com]

- 18. Homeostatic and pathogenic roles of GM3 ganglioside molecular species in TLR4 signaling in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Homeostatic and pathogenic roles of GM3 ganglioside molecular species in TLR4 signaling in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Elraglusib's Immunomodulatory Landscape: A Technical Guide from Phase 1/2 Trials

An In-depth Analysis for Researchers and Drug Development Professionals

Elraglusib (9-ING-41), a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), has demonstrated promising anti-tumor activity in early-phase clinical trials. Beyond its direct effects on cancer cells, a growing body of evidence from Phase 1/2 clinical studies (NCT03678883 and NCT04239092) and supporting preclinical research highlights a significant immunomodulatory component to its mechanism of action. This technical guide synthesizes the available data on the immunomodulatory effects of Elraglusib, presenting key quantitative findings in structured tables, detailing experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism: Reinvigorating the Anti-Tumor Immune Response

Elraglusib's immunomodulatory activity stems from its ability to inhibit GSK-3β, a kinase known to play a role in tumor progression and immune regulation.[1] Preclinical studies have shown that by inhibiting GSK-3β, Elraglusib can modulate the tumor microenvironment and enhance the efficacy of the patient's own immune system to fight cancer.

The key immunomodulatory mechanisms of Elraglusib include:

-

Downregulation of Immune Checkpoint Molecules: Elraglusib has been shown to decrease the expression of critical immune checkpoint proteins such as PD-1, TIGIT, and LAG-3 on immune cells.[2] This reduction can prevent tumor cells from evading immune surveillance.

-

Upregulation of Antigen Presentation Machinery: The drug can increase the expression of Major Histocompatibility Complex (MHC) class I proteins on tumor cells, making them more visible to cytotoxic T lymphocytes.[2]

-

Modulation of Key Signaling Pathways: Elraglusib impacts crucial intracellular signaling pathways, including NF-κB and JAK/STAT, which are involved in both tumor cell survival and immune cell function.

-

Activation of T and NK Cells: Emerging data suggests that Elraglusib directly activates T cells and Natural Killer (NK) cells, two of the most important cell types in the anti-tumor immune response.[2][3]

Clinical Insights from Phase 1/2 Trials

The immunomodulatory effects of Elraglusib have been investigated in patients with advanced solid tumors and pediatric malignancies in the NCT03678883 and NCT04239092 trials, respectively.

Patient Demographics and Clinical Outcomes

While comprehensive demographic data for the specific patient cohorts undergoing immunomodulatory analysis is not yet fully published, preliminary results have shown clinical benefit in heavily pre-treated patient populations.

Table 1: Selected Clinical Outcomes from Elraglusib Phase 1/2 Trials

| Indication | Trial Identifier | Treatment | Number of Patients | Key Clinical Outcome | Citation |

| Melanoma (refractory to checkpoint inhibitors) | NCT03678883 | Elraglusib Monotherapy | 9 | 8/9 (89%) remained on study >2 cycles; 1 confirmed and durable Complete Response (CR) | [2][3] |

| Colorectal Cancer | NCT03678883 | Elraglusib Monotherapy | 12 | 4/12 (33.3%) remained on study >2 cycles; Median Overall Survival (OS) of 106 days | [2][3] |

| Colorectal Cancer | NCT03678883 | Elraglusib + Irinotecan | 15 | 12/15 (80%) remained on study >2 cycles; Median OS of 211 days | [2][3] |

| Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) | NCT03678883 (Part 3B) | Elraglusib + Gemcitabine/nab-paclitaxel | 155 | Median OS of 10.1 months (vs. 7.2 months with chemotherapy alone) | [4][5] |

| mPDAC (evaluable for response) | NCT03678883 | Elraglusib + Gemcitabine/nab-paclitaxel | 21 | Disease Control Rate (DCR) of 62%; Objective Response Rate (ORR) of 43% | [6][7] |

| Pediatric Refractory Malignancies | NCT04239092 | Elraglusib Monotherapy or Combination | 23 | 1 CR in Ewing Sarcoma; 6 patients (26.1%) with Stable Disease (SD) | [8][9] |

| Recurrent/Refractory Ewing Sarcoma | NCT04239092 | Elraglusib + Cyclophosphamide/Topotecan | 6 | 2 ongoing CRs | [8] |

Immunophenotyping and T-Cell Receptor Sequencing

Analysis of peripheral blood mononuclear cells (PBMCs) from patients treated with Elraglusib monotherapy in the NCT03678883 trial has provided direct evidence of its immunomodulatory effects.

Table 2: Immunomodulatory Changes in Peripheral Blood of Patients Treated with Elraglusib

| Analysis | Key Finding | Implication | Citation |

| T-Cell Receptor (TCR) Sequencing | Reduced TCR clonality and expansion of specific TCR clonotypes | T-cell activation and expansion in response to tumor antigens | [2][3] |

| RNA Sequencing (Immune Deconvolution) | Changes in PBMC populations | Modulation of the peripheral immune cell landscape | [2][3] |

Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of Elraglusib involves the modulation of several key signaling pathways within both tumor and immune cells.

Caption: Elraglusib inhibits GSK-3β in both tumor and immune cells.

Caption: Workflow for immune monitoring in Elraglusib clinical trials.

Detailed Experimental Protocols

A comprehensive understanding of the immunomodulatory effects of Elraglusib requires a detailed examination of the experimental methodologies employed.

Immunophenotyping by Flow Cytometry

-

Objective: To identify and quantify various immune cell subsets in peripheral blood.

-

Method:

-

Sample Preparation: Whole blood or isolated PBMCs are stained with a cocktail of fluorescently labeled antibodies targeting specific cell surface and intracellular markers.

-

Antibody Panels: Panels are designed to identify major immune cell populations (T cells, B cells, NK cells, monocytes) and their subsets (e.g., CD4+ helper T cells, CD8+ cytotoxic T cells, regulatory T cells).

-

Data Acquisition: Stained cells are analyzed on a flow cytometer, where lasers excite the fluorochromes, and detectors measure the emitted light.

-

Data Analysis: Gating strategies are applied to distinguish different cell populations based on their marker expression profiles. Data is typically reported as a percentage of a parent population or as absolute cell counts.

-

T-Cell Receptor (TCR) Sequencing

-

Objective: To assess the diversity and clonal expansion of T cells.

-

Method:

-

RNA/DNA Extraction: RNA or DNA is isolated from PBMCs.

-

Library Preparation: The TCR beta chain variable regions are amplified using PCR. Sequencing adapters are then ligated to the amplicons to create a sequencing library.

-

Sequencing: The library is sequenced using a high-throughput sequencing platform.

-

Bioinformatic Analysis: Sequencing reads are processed to identify unique TCR clonotypes and quantify their frequencies.

-

Cytokine Profiling using Luminex Assays

-

Objective: To measure the levels of multiple cytokines and chemokines in plasma or serum.

-

Method:

-

Principle: This bead-based immunoassay allows for the simultaneous quantification of multiple analytes in a small sample volume.

-

Assay Procedure:

-

Antibody-coupled magnetic beads specific for different cytokines are incubated with patient plasma or serum.

-

After washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) conjugate.

-

The beads are analyzed on a Luminex instrument, which identifies the bead (and thus the cytokine) and quantifies the PE signal, which is proportional to the amount of cytokine present.

-

-

Data Analysis: Standard curves are used to determine the concentration of each cytokine in the samples.

-

Future Directions

The preliminary data from Phase 1/2 trials strongly support the immunomodulatory role of Elraglusib in cancer therapy. Future research will focus on:

-

Comprehensive Biomarker Analysis: Identifying predictive biomarkers to select patients who are most likely to benefit from Elraglusib's immunomodulatory effects.

-

Combination Therapies: Evaluating the synergistic potential of Elraglusib with other immunotherapies, such as checkpoint inhibitors.

-

Detailed Mechanistic Studies: Further elucidating the precise molecular mechanisms by which Elraglusib modulates the immune system in different cancer types.

This technical guide provides a snapshot of the current understanding of Elraglusib's immunomodulatory properties based on available data. As more results from ongoing and future clinical trials become available, a more complete picture of its role in immuno-oncology will emerge, potentially paving the way for novel and more effective cancer treatment strategies.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actuatetherapeutics.com [actuatetherapeutics.com]

- 4. researchgate.net [researchgate.net]

- 5. Actuate Therapeutics Reports Positive Phase 2 Trial Results for Elraglusib in Metastatic Pancreatic Cancer, Improving Overall Survival | Nasdaq [nasdaq.com]

- 6. targetedonc.com [targetedonc.com]

- 7. targetedonc.com [targetedonc.com]

- 8. Phase 1/2 study of elraglusib (9-ING-41), a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, alone or with irinotecan, temozolomide/irinotecan or cyclophosphamide/topotecan in pediatric patients with refractory malignancies: Interim results. - ASCO [asco.org]

- 9. researchgate.net [researchgate.net]

PYR-41's Enigmatic Mechanism: A Technical Guide to Covalent Protein Cross-Linking

For Immediate Release

MANCHESTER, U.K. – October 27, 2025 – In the intricate landscape of cellular regulation, the small molecule PYR-41 has emerged as a fascinating tool for researchers. Initially identified as an inhibitor of the ubiquitin-activating enzyme (UBE1), subsequent research has unveiled a more complex and intriguing mechanism of action: the induction of covalent protein cross-linking. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental protocols associated with PYR-41-induced protein cross-linking, tailored for researchers, scientists, and drug development professionals.

Executive Summary

PYR-41 is a cell-permeable, irreversible inhibitor that covalently modifies its protein targets. While its inhibitory effect on UBE1 is well-documented, a significant aspect of its bioactivity stems from its ability to induce the cross-linking of proteins. This phenomenon is not limited to UBE1; PYR-41 has been shown to affect deubiquitinating enzymes (DUBs) and specific protein kinases through a similar mechanism. This guide will dissect the chemical basis of this cross-linking, present the quantitative data on its inhibitory effects, and provide detailed experimental protocols for its study.

The Chemistry of Covalent Modification

The chemical structure of PYR-41, 4-[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester, is key to its reactivity. The molecule contains an α,β-unsaturated carbonyl group, which is a Michael acceptor. This feature makes it susceptible to nucleophilic attack from reactive residues on proteins, most notably the thiol group of cysteine residues. The proposed mechanism involves a Michael addition reaction, where the cysteine thiol attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a stable, covalent bond. This covalent adduction is the basis for both enzyme inhibition and the formation of protein-protein cross-links.

Quantitative Analysis of PYR-41's Inhibitory Activity

PYR-41's inhibitory effects have been quantified against several enzymes. While initially characterized as a UBE1 inhibitor, its activity extends to other classes of enzymes involved in the ubiquitin-proteasome system and cellular signaling.

| Target Enzyme Class | Specific Enzyme | IC50 Value | Reference |

| Ubiquitin-Activating Enzyme (E1) | UBE1 (in vitro) | < 10 µM | [1] |

| UBE1 (in cells) | 10 - 25 µM | [2] | |

| Deubiquitinating Enzymes (DUBs) | USP5 | Inhibition observed | [2] |

| Various DUBs in intact cells | Potent inhibition (10-50 µM) | [2] | |

| Protein Kinases | Bcr-Abl | Inhibition observed | [3] |

| Jak2 | Inhibition observed | [3] |

The Signaling Pathway of PYR-41 Action

PYR-41's engagement with cellular machinery initiates a cascade of events stemming from the inhibition of key enzymes and the formation of protein aggregates. The following diagram illustrates the proposed signaling pathway.

Experimental Protocols

To facilitate further research into the mechanism of PYR-41, this section provides detailed protocols for key experiments.

In Vitro Ubiquitination Assay to Assess UBE1 Inhibition

This assay is designed to measure the ability of PYR-41 to inhibit the first step in the ubiquitination cascade.

Materials:

-

Recombinant human UBE1 (E1)

-

Recombinant E2 enzyme (e.g., UBE2D2)

-

Recombinant E3 ligase (optional, depending on the E2)

-

Human recombinant ubiquitin

-

ATP solution (100 mM)

-

10x Ubiquitination reaction buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

-

PYR-41 stock solution in DMSO

-

DMSO (vehicle control)

-

SDS-PAGE loading buffer

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Prepare the 1x ubiquitination reaction buffer by diluting the 10x stock with sterile water.

-

In a microcentrifuge tube, assemble the reaction mixture on ice in the following order:

-

dH₂O to a final volume of 20 µL

-

2 µL of 10x ubiquitination reaction buffer

-

1 µL of 100 mM ATP

-

Recombinant UBE1 (final concentration ~50 nM)

-

Recombinant E2 enzyme (final concentration ~200 nM)

-

Recombinant ubiquitin (final concentration ~5 µM)

-

-

Add PYR-41 to the desired final concentration (e.g., 1, 5, 10, 25, 50 µM). For the control, add an equivalent volume of DMSO.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to detect the formation of ubiquitin conjugates. A decrease in high molecular weight ubiquitin smears in the presence of PYR-41 indicates inhibition of UBE1.

Immunoprecipitation of Ubiquitinated Proteins from PYR-41 Treated Cells

This protocol allows for the enrichment of ubiquitinated proteins from cells treated with PYR-41 to observe the accumulation of high molecular weight ubiquitinated species.

Materials:

-

Cell line of interest

-

PYR-41

-

Proteasome inhibitor (e.g., MG132) as a positive control

-

Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with PYR-41 at the desired concentration and for the desired time. Include a vehicle control (DMSO) and a positive control (MG132).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-ubiquitin antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the ubiquitinated proteins using elution buffer and immediately neutralize with neutralization buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting with antibodies against specific proteins of interest or a general ubiquitin antibody.

Mass Spectrometry-Based Identification of Cross-Linked Proteins

This workflow outlines the general steps for identifying proteins that are covalently cross-linked by PYR-41.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 9-ING-41

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-ING-41, also known as elraglusib, is a potent, ATP-competitive, and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) that has demonstrated significant preclinical and clinical anti-tumor activity across a broad range of malignancies.[1][2][3][4][5] Its mechanism of action involves the modulation of multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and immunomodulation.[1][2][3][4][5] This technical guide provides a comprehensive overview of the structural analogs and derivatives of 9-ING-41, detailing their biological activities, the experimental protocols used for their evaluation, and the key signaling pathways they modulate.

Core Scaffold and Structure-Activity Relationship

9-ING-41 belongs to a class of compounds characterized by a benzofuran-3-yl-(indol-3-yl)maleimide scaffold.[6][7] The exploration of derivatives from this core structure has led to the identification of compounds with potent and selective inhibitory activity against GSK-3β. The structure-activity relationship (SAR) studies have revealed that substitutions on both the benzofuran and indole rings, as well as modifications to the maleimide core, can significantly impact potency and selectivity.[6][7]

Data Presentation: Biological Activity of 9-ING-41 Analogs

The following table summarizes the in vitro inhibitory activities of a series of benzofuran-3-yl-(indol-3-yl)maleimide analogs against GSK-3β and Cyclin-Dependent Kinase 2 (CDK-2), highlighting their potency and selectivity.

| Compound | R1 | R2 | R3 | GSK-3β IC50 (nM)[7] | CDK-2 IC50 (nM)[7] |

| 9-ING-41 | 5-F | H | 5,6-OCH2O- | 0.71 µM (710 nM)[8] | >10,000 |

| Analog 5 | 5-F | H | H | 2.3 | >10,000 |

| Analog 6 | 5-Cl | H | H | 1.8 | >10,000 |

| Analog 11 | 5-F | 5-F | H | 0.9 | 7,800 |

| Analog 12 | 5-Cl | 5-F | H | 0.8 | 6,500 |

| Analog 21 | 5-F | H | 5-Me | 1.5 | >10,000 |

| Analog 26 | 5-F | H | 5-OMe | 1.2 | >10,000 |

| Analog 31 | 5-F | H | 5-F | 1.9 | >10,000 |

| Analog 36 | 5-F | H | 5-Cl | 1.3 | >10,000 |

Experimental Protocols

Chemical Synthesis of Benzofuran-3-yl-(indol-3-yl)maleimides

The general synthesis of the benzofuran-3-yl-(indol-3-yl)maleimide scaffold is achieved through the condensation of appropriately substituted 3-indolylglyoxylic acid esters and benzofuranyl-3-acetamides.[7]

Workflow for Synthesis:

In Vitro Kinase Assay for GSK-3β Inhibition

The inhibitory activity of the compounds against human GSK-3β is determined by measuring the phosphorylation of a primed peptide substrate.[7]

Protocol:

-

Recombinant human GSK-3β is incubated with the test compound at varying concentrations (0-30 µM) in a kinase assay buffer.

-

The reaction is initiated by the addition of ATP and the peptide substrate (e.g., RRRPASVPPSPSLSRHSS(P)HQRR at 10 µM).

-

After incubation, the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the remaining ATP.

-

IC50 values are calculated from the dose-response curves.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Protocol:

-

Seed cells in opaque-walled multi-well plates (e.g., 96-well plates) and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compounds (e.g., 9-ING-41 at 0.1-10 µM) for a specified duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

Experimental Workflow:

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with 9-ING-41 or its analogs for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for key GSK-3β pathway proteins:

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Patient-Derived Xenograft (PDX) Models

PDX models are used to evaluate the anti-tumor efficacy of compounds in a more clinically relevant setting.

Protocol:

-

Tumor Implantation: Implant fresh human tumor fragments subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Growth and Passaging: Allow the tumors to grow. Once they reach a certain size (e.g., 1000-1500 mm³), they can be passaged to subsequent cohorts of mice.

-

Treatment: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 9-ING-41 or its analogs via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule (e.g., 40 mg/kg, twice weekly).[11][12]

-

Monitoring: Monitor tumor growth using calipers and animal well-being (body weight, behavior) regularly.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Signaling Pathways Modulated by 9-ING-41 and its Analogs

9-ING-41 exerts its anti-cancer effects by inhibiting GSK-3β, a key kinase that regulates numerous downstream signaling pathways critical for tumor cell survival, proliferation, and drug resistance.

GSK-3β/NF-κB Signaling Pathway

In many cancers, GSK-3β promotes the activity of the NF-κB pathway, which upregulates the expression of anti-apoptotic proteins such as XIAP, Bcl-2, and Bcl-xL. Inhibition of GSK-3β by 9-ING-41 leads to the downregulation of these survival proteins, thereby inducing apoptosis.[1][2]

GSK-3β/Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3β is a key component of the destruction complex that phosphorylates β-catenin, targeting it for degradation. While GSK-3β inhibition would be expected to stabilize β-catenin, the context-dependent role of this pathway in different cancers means that the ultimate effect of 9-ING-41 can vary. In some cancers, aberrant Wnt signaling is oncogenic, while in others, GSK-3β inhibition can have anti-tumor effects through other mechanisms that override the Wnt pathway.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory role of 9-ING-41. By inhibiting GSK-3β, 9-ING-41 can downregulate the expression of immune checkpoint molecules like PD-1 on T cells, thereby enhancing anti-tumor immunity.[13]

Conclusion

9-ING-41 and its structural analogs represent a promising class of anti-cancer agents targeting the GSK-3β signaling nexus. The benzofuran-3-yl-(indol-3-yl)maleimide scaffold provides a robust platform for the development of potent and selective inhibitors. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide are intended to facilitate further research and development in this area, with the ultimate goal of translating these findings into effective cancer therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Malignant glioma subset from actuate 1801: Phase I/II study of 9-ING-41, GSK-3β inhibitor, monotherapy or combined with chemotherapy for refractory malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elraglusib (formerly 9-ING-41) possesses potent anti-lymphoma properties which cannot be attributed to GSK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1/2 study of elraglusib (9-ING-41), a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, alone or with irinotecan, temozolomide/irinotecan or cyclophosphamide/topotecan in pediatric patients with refractory malignancies: Interim results. - ASCO [asco.org]

- 5. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSK-3β (27C10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 10. Phospho-GSK3B (Ser9) Polyclonal Antibody (PA5-97339) [thermofisher.com]

- 11. 9-ING-41 | Autophagy | GSK-3 | Apoptosis | TargetMol [targetmol.com]

- 12. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. actuatetherapeutics.com [actuatetherapeutics.com]

In Vivo Antitumor Efficacy of ERX-41 in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo antitumor activity of ERX-41, a novel small molecule inducer of endoplasmic reticulum (ER) stress, in various xenograft models. The data presented herein is primarily derived from the seminal study by Liu et al., published in Nature Cancer in July 2022, and supplemented with findings from related research.

Core Findings

ERX-41 has demonstrated significant antitumor activity across a range of cancer types, including triple-negative breast cancer (TNBC), ovarian cancer, pancreatic cancer, and glioblastoma. A key characteristic of ERX-41 is its ability to selectively induce cancer cell death by targeting lysosomal acid lipase A (LIPA), leading to overwhelming ER stress, while exhibiting minimal toxicity to normal cells and in animal models.[1][2][3] This favorable therapeutic window highlights the potential of ERX-41 as a promising candidate for clinical development.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo xenograft studies investigating the antitumor efficacy of ERX-41.

Table 1: Antitumor Activity of ERX-41 in Triple-Negative Breast Cancer (TNBC) Xenograft Models

| Cell Line / PDX Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition | Final Tumor Weight Reduction | Effect on Body Weight | Reference |

| MDA-MB-231 | Nude | 10 mg/kg/day, p.o. or i.p. | Significant reduction in tumor progression | Not specified | No significant change | MedChemExpress |

| MDA-MB-231 | Nude | 10 mg/kg/day for 52 days | Not specified | Not specified | No observed toxicity | ResearchGate |

| D2A1 | BALB/c | 20 mg/kg/day for 23 days | Not specified | Not specified | No observed toxicity | ResearchGate |

| TNBC PDX | Not Specified | 10 mg/kg | Reduction in tumor volume and weight | Not specified | Not specified | Cayman Chemical |

Table 2: Antitumor Activity of ERX-41 in Ovarian Cancer Xenograft Models

| Cell Line | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition | Final Tumor Weight Reduction | Effect on Body Weight | Reference |